molecular formula C7H6N2O3S B053899 Furo[3,2-b]pyridine-2-sulfonamide CAS No. 122534-72-9

Furo[3,2-b]pyridine-2-sulfonamide

Cat. No. B053899
M. Wt: 198.2 g/mol
InChI Key: ITDKKTVEHBGEKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furo[3,2-b]pyridine-2-sulfonamide is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological properties. This compound is known for its potential as an anti-cancer agent, anti-inflammatory agent, and as an inhibitor of carbonic anhydrase enzymes. The synthesis of furo[3,2-b]pyridine-2-sulfonamide has been extensively studied, and various methods have been developed for its preparation.

Mechanism Of Action

The mechanism of action of furo[3,2-b]pyridine-2-sulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that play a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrase enzymes by furo[3,2-b]pyridine-2-sulfonamide leads to various physiological effects, including anti-cancer and anti-inflammatory activities.

Biochemical And Physiological Effects

Furo[3,2-b]pyridine-2-sulfonamide exhibits various biochemical and physiological effects, including inhibition of carbonic anhydrase enzymes, anti-cancer activity, and anti-inflammatory activity. Studies have also shown that this compound exhibits antioxidant activity, making it a potential therapeutic agent for oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

Furo[3,2-b]pyridine-2-sulfonamide has several advantages for lab experiments, including its ease of synthesis and purification, its diverse pharmacological properties, and its potential as a lead compound for the development of new therapeutic agents. However, there are also some limitations to the use of furo[3,2-b]pyridine-2-sulfonamide in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

The potential of furo[3,2-b]pyridine-2-sulfonamide as a therapeutic agent has led to several future directions for research. These include the development of new synthetic methods for the preparation of furo[3,2-b]pyridine-2-sulfonamide and its derivatives, the investigation of its mechanism of action, and the evaluation of its potential as a therapeutic agent for various diseases. Further studies are also needed to fully understand the toxicity and pharmacokinetics of this compound.

Synthesis Methods

The synthesis of furo[3,2-b]pyridine-2-sulfonamide involves the reaction of furo[3,2-b]pyridine-2-carboxylic acid with sulfonamide reagents such as sulfonyl chlorides or sulfonyl azides. This reaction leads to the formation of furo[3,2-b]pyridine-2-sulfonamide, which can be purified using various techniques such as column chromatography, recrystallization, or distillation.

Scientific Research Applications

Furo[3,2-b]pyridine-2-sulfonamide has been extensively studied for its potential as an anti-cancer agent. Studies have shown that this compound exhibits potent anti-proliferative activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Furo[3,2-b]pyridine-2-sulfonamide has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

CAS RN

122534-72-9

Product Name

Furo[3,2-b]pyridine-2-sulfonamide

Molecular Formula

C7H6N2O3S

Molecular Weight

198.2 g/mol

IUPAC Name

furo[3,2-b]pyridine-2-sulfonamide

InChI

InChI=1S/C7H6N2O3S/c8-13(10,11)7-4-5-6(12-7)2-1-3-9-5/h1-4H,(H2,8,10,11)

InChI Key

ITDKKTVEHBGEKT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C(O2)S(=O)(=O)N)N=C1

Canonical SMILES

C1=CC2=C(C=C(O2)S(=O)(=O)N)N=C1

Origin of Product

United States

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